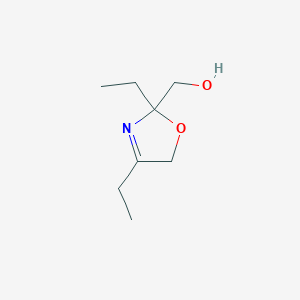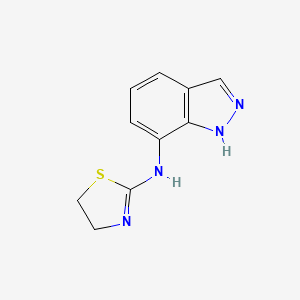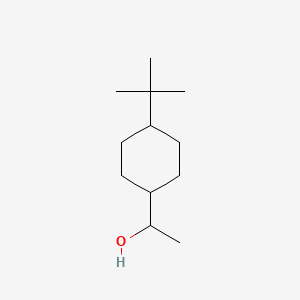
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- is an organic compound with a complex structure It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to a methanol group, which is further substituted with a 1,1-dimethylethyl group and an alpha-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.
Substitution: The 1,1-dimethylethyl group and alpha-methyl group are introduced through substitution reactions, often using alkyl halides and strong bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- can undergo oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are common oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanemethanol, 4-(1,1-dimethylethyl)-alpha-methyl- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The 1,1-dimethylethyl and alpha-methyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
Cyclohexanol, 4-(1,1-dimethylethyl)-: This compound is similar but lacks the alpha-methyl group.
Cyclohexanemethanol: This compound lacks both the 1,1-dimethylethyl and alpha-methyl groups.
Propriétés
Numéro CAS |
61065-77-8 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
1-(4-tert-butylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H24O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h9-11,13H,5-8H2,1-4H3 |
Clé InChI |
FNBYRKVLUFZUKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(CC1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


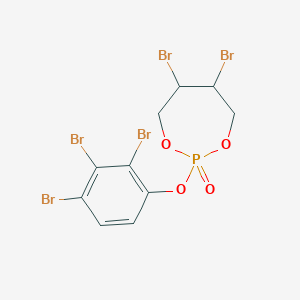



![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
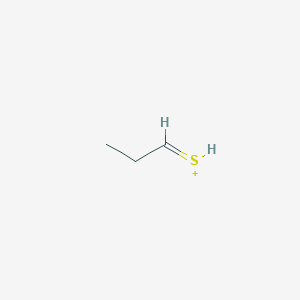
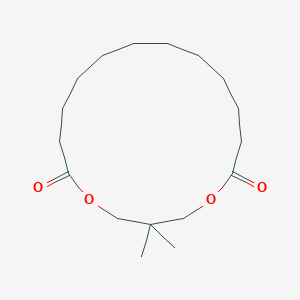


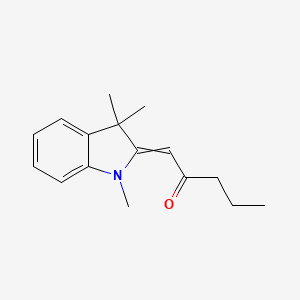
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)
